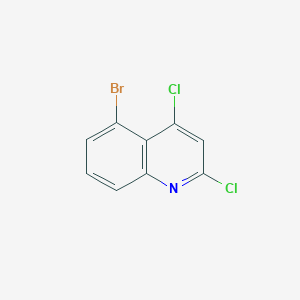

5-Bromo-2,4-dichloroquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Synthesis

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. researchgate.netnumberanalytics.com Its unique structure imparts a range of chemical properties that make it a valuable building block for the synthesis of complex molecules. researchgate.net The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the entire system, making it susceptible to various chemical transformations. numberanalytics.com

Quinolines and their derivatives are integral components of numerous natural products, particularly alkaloids, and are found in a multitude of FDA-approved drugs. researchgate.netnih.gov Their widespread application stems from their diverse pharmacological activities, which include antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgrsc.org The versatility of the quinoline scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its biological and chemical characteristics. orientjchem.org This adaptability has made quinoline a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

The synthesis of quinoline derivatives is a well-established area of organic chemistry, with numerous named reactions developed for their construction, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. vedantu.com Modern synthetic methods, including multicomponent reactions and microwave-assisted synthesis, have further expanded the accessibility and diversity of quinoline-based compounds. researchgate.netasianpubs.org

Role of Halogenation in Modulating Reactivity and Synthetic Utility of Quinoline Derivatives

The introduction of halogen atoms onto the quinoline scaffold, a process known as halogenation, plays a crucial role in modulating the reactivity and expanding the synthetic utility of these derivatives. nih.govacs.org Halogens, being electronegative, withdraw electron density from the quinoline ring system, which can significantly alter its chemical behavior. numberanalytics.com This electron-withdrawing effect can influence the regioselectivity of subsequent reactions, directing incoming electrophiles or nucleophiles to specific positions.

Halogenated quinolines are of particular interest because the halogen atom can be a key determinant of a compound's biological activity. nih.gov Furthermore, the carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations. This allows for the late-stage functionalization of the quinoline core, a valuable strategy in the development of new pharmaceutical agents and materials. nih.gov

One of the most significant applications of halogenated quinolines is in transition metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net Halogens, particularly bromine and iodine, are excellent leaving groups in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex, polysubstituted quinoline derivatives. researchgate.net The differential reactivity of various halogens (I > Br > Cl) can also be exploited for sequential, site-selective modifications. researchgate.net

Overview of 5-Bromo-2,4-dichloroquinoline within the Context of Multiply Halogenated Quinolines

This compound is a multiply halogenated quinoline that holds significant potential as a versatile building block in organic synthesis. chemshuttle.com Its structure is characterized by the presence of three halogen substituents at distinct positions on the quinoline core: a bromine atom at the C5 position of the benzene ring and two chlorine atoms at the C2 and C4 positions of the pyridine ring.

The strategic placement of these three halogens imparts a unique reactivity profile to the molecule. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, while the bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the selective and sequential introduction of different functional groups, making this compound a highly valuable intermediate for the synthesis of complex, polysubstituted quinolines.

Within the broader class of halogenated quinolines, this compound is a prime example of how multiple halogenation can be used to create a platform for diverse chemical modifications. The distinct electronic environments of the C2, C4, and C5 positions, influenced by the different halogen atoms, allow for a high degree of control in synthetic transformations. This level of control is crucial for the efficient construction of molecules with precisely defined structures and, consequently, specific biological activities or material properties.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHIIQIZBOVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308366 | |

| Record name | 5-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-91-9 | |

| Record name | 5-Bromo-2,4-dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406204-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Bromo 2,4 Dichloroquinoline

Nucleophilic Aromatic Substitution Reactions at Quinoline (B57606) Halogen Sites

The quinoline ring system, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In 5-Bromo-2,4-dichloroquinoline, the chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Generally, the C4 position in 2,4-dichloroquinolines is significantly more reactive towards nucleophiles than the C2 position. This heightened reactivity is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. The incoming nucleophile adds to the electron-deficient aryl halide, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the halide ion. For similar di- and trihalogenated quinazolines, which share structural similarities, exclusive selectivity for substitution at the C4 position has been observed. This regioselectivity allows for the controlled, stepwise introduction of nucleophiles. For instance, reacting this compound with an amine under controlled conditions would be expected to yield the 4-amino-5-bromo-2-chloroquinoline derivative selectively. A similar regioselective displacement has been confirmed in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, where the 4-chloro group is preferentially replaced.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C4-Cl | High | Greater stabilization of the Meisenheimer intermediate. |

| C2-Cl | Low | Less stabilization of the intermediate compared to C4. |

| C5-Br | Very Low/Inert | Not activated towards SNAr under typical conditions. |

Cross-Coupling Reactions Involving the Bromo and Chloro Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated heterocycles. The differential reactivity of the carbon-halogen bonds in this compound (C-Br vs. C-Cl) is key to its utility in these transformations.

Palladium-catalyzed cross-coupling reactions follow a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halides in this step follows the general trend: I > OTf > Br >> Cl. This reactivity difference allows for chemoselective coupling reactions on polyhalogenated substrates.

Suzuki Coupling : This reaction couples an organoboron species (like a boronic acid) with an organohalide. Applied to this compound, the reaction can be tuned to selectively occur at the more reactive C5-Br bond, leaving the C-Cl bonds intact for subsequent functionalization.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The higher reactivity of the C-Br bond allows for the selective introduction of alkynyl groups at the C5 position.

Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The C5-Br bond can be selectively activated to participate in Heck coupling, enabling the attachment of vinyl groups to the quinoline core.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Conditions | Selective Position |

|---|---|---|---|

| Suzuki | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄) | C5-Br |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C5-Br |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C5-Br |

The introduction of amino groups onto the quinoline scaffold is of significant interest for the synthesis of biologically active molecules, such as antimalarial drugs. While palladium-catalyzed Buchwald-Hartwig amination is a common method, direct nucleophilic aromatic substitution is also highly effective for activated substrates like 2,4-dichloroquinolines. As discussed in section 3.1, amines preferentially attack the C4 position to displace the chloride. More advanced methods, such as copper-promoted C-H amination, have also been developed for arylpyridines, demonstrating the ongoing innovation in C-N bond formation. In the context of 2,4-dichloroquinolines, sequential amination procedures can be employed, first at the more reactive C4 position, followed by a reaction at the C2 position under more forcing conditions if desired.

The 5-bromo substituent serves as a key "handle" for derivatization, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity, being intermediate between that of an iodide and a chloride, allows for selective functionalization while preserving the chloro substituents for later transformations. This strategy is crucial for the modular synthesis of complex molecules. For example, a Suzuki coupling can be performed at the C5-Br position, followed by a nucleophilic substitution at the C4-Cl position, and finally another cross-coupling or substitution at the C2-Cl position, showcasing a high degree of synthetic control.

Mechanistic Investigations of Reaction Pathways

The reaction pathways for the transformation of this compound are governed by well-established mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr) : This reaction proceeds via a two-step addition-elimination mechanism.

Addition : The nucleophile attacks the electron-deficient carbon atom bearing a halogen (preferentially C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen and the other halogen substituents helps to stabilize this intermediate.

Elimination : The aromaticity is restored by the expulsion of the chloride leaving group. The first step, the formation of the stabilized intermediate, is typically the rate-determining step.

Palladium-Catalyzed Cross-Coupling : These reactions proceed through a catalytic cycle involving palladium in different oxidation states (typically Pd(0) and Pd(II)).

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br), forming a Pd(II) species. This is generally the rate-determining step.

Transmetalation (e.g., Suzuki, Sonogashira) : The organic group from the coupling partner (e.g., organoboron or copper acetylide) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Regioselectivity and Chemo-selectivity in Further Functionalization

The synthetic utility of this compound lies in the ability to control the sequence of reactions by exploiting the inherent differences in the reactivity of its three halogen atoms. This control manifests as chemoselectivity and regioselectivity.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The primary chemoselective handle is the difference in C-X bond energy and reactivity in palladium-catalyzed reactions (C-Br > C-Cl). By using appropriate catalysts and mild conditions, cross-coupling reactions can be directed exclusively to the C5-bromo position. The chloro groups typically require more forcing conditions or specialized catalyst systems to react.

Regioselectivity : This refers to the selective reaction at one position over other similar positions. The key regioselective differentiation is between the C2-Cl and C4-Cl positions in nucleophilic aromatic substitution reactions. The C4 position is the preferred site of attack due to electronic factors, allowing for selective functionalization.

By combining these principles, a synthetic chemist can devise a multi-step pathway to construct highly substituted quinolines. A typical strategy might involve:

A palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at the C5-bromo position.

A nucleophilic aromatic substitution with an amine or an alcohol at the more reactive C4-chloro position.

A final transformation at the less reactive C2-chloro position, either through another nucleophilic substitution under harsher conditions or a different type of cross-coupling reaction.

This stepwise and selective functionalization allows for the precise installation of different substituents around the quinoline core, providing access to a vast chemical space from a single starting material.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-Bromo-2,4-dichloroquinoline is expected to show signals corresponding to the four protons on the aromatic rings. Due to the electron-withdrawing effects of the chloro and bromo substituents and the nitrogen atom, these protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at the C3 position would likely be a singlet, while the three protons on the bromo-substituted ring (H6, H7, H8) would exhibit a complex splitting pattern (doublets, triplets, or doublet of doublets) based on their coupling with each other.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the nine carbon atoms in the molecule. The carbons bonded to the electronegative chlorine (C2, C4) and bromine (C5) atoms, as well as the carbons adjacent to the nitrogen atom (C2, C8a), would be significantly deshielded and appear at higher chemical shifts. Carbons bearing a hydrogen atom would be identifiable using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A hypothetical data table for the expected NMR shifts is presented below.

| Analysis | Expected Chemical Shift (δ ppm) / Pattern |

| ¹H NMR | H3 (Singlet), H6, H7, H8 (Multiplets, Doublets) in the range of 7.5 - 8.5 ppm |

| ¹³C NMR | 9 signals corresponding to C2, C3, C4, C4a, C5, C6, C7, C8, C8a |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS: In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern caused by the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (e.g., M⁺, M+2, M+4, M+6) with characteristic relative intensities, confirming the presence and number of these halogen atoms.

HRMS: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₄BrCl₂N, by distinguishing it from other combinations of atoms with the same nominal mass.

| Analysis | Expected Observation |

| MS (EI) | Molecular ion cluster around m/z 275, 277, 279, 281 due to Br and Cl isotopes. |

| HRMS | Calculated exact mass for C₉H₄⁷⁹Br³⁵Cl₂N: 274.8877. The measured value would be very close to this. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be characterized by absorptions typical of an aromatic, halogenated heterocyclic system.

Key expected absorption bands include:

C=N Stretching: A peak in the 1620-1550 cm⁻¹ region.

C=C Aromatic Stretching: Several sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-Cl Stretching: Strong absorptions in the 850-550 cm⁻¹ region.

C-Br Stretching: A strong absorption typically found in the 680-500 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ "fingerprint" region, which would be characteristic of the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N / C=C Stretch | 1620 - 1450 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline (B57606) ring is an aromatic, conjugated system, which is expected to absorb UV light. The absorption spectrum is typically characterized by one or more absorption maxima (λmax). For quinoline and its derivatives, π → π* transitions are the most common, leading to strong absorptions in the UV region. The presence of halogen substituents may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to the parent 2,4-dichloroquinoline (B42001).

| Transition Type | Expected Absorption Region (λmax) |

| π → π* | 200 - 400 nm |

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom (C, N, Cl, Br, H). |

| Bond Lengths/Angles | Exact geometric parameters of the molecule. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,4 Dichloroquinoline

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules with a high degree of accuracy. For 5-Bromo-2,4-dichloroquinoline, DFT calculations are crucial in understanding its stability, reactivity, and electronic properties. These calculations are typically performed using specific basis sets, such as B3LYP/6-31G', to optimize the molecular geometry and compute various electronic parameters. rsc.orgnih.gov

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. rsc.orgscirp.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, characterizing the molecule as "hard." rsc.orgresearchgate.net Conversely, a small energy gap indicates a "soft" molecule that is more polarizable and reactive. rsc.orgresearchgate.net For quinoline (B57606) derivatives, the distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. In many quinoline systems, the HOMO is often distributed over the quinoline ring and any electron-donating substituents, while the LUMO is typically localized on the quinoline ring itself or electron-withdrawing groups. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

This table is illustrative and based on data for the parent quinoline molecule. The actual values for this compound would be influenced by the bromo and chloro substituents. scirp.org

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability. These indices are calculated from the HOMO and LUMO energies and are invaluable for predicting the outcomes of chemical reactions. rsc.org Halogen substitutions, such as those in this compound, are known to significantly influence these reactivity indices. nih.gov

Quantum Chemical Parameters and Reactivity Descriptors

Beyond the HOMO-LUMO gap, a suite of quantum chemical parameters can be derived from DFT calculations to describe the reactivity of this compound. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is directly related to the HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer. rsc.org

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. rsc.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. rsc.org

These descriptors provide a comprehensive picture of the molecule's electronic behavior and are instrumental in predicting its interactions with other chemical species. rsc.org

Table 2: Key Quantum Chemical Parameters

| Parameter | Formula |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ2 / 2η |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can reveal subtle conformational changes and their influence on reactivity. By simulating the molecule's motion in different environments (e.g., in solution), researchers can gain insights into its interactions with solvent molecules and other reactants. uantwerpen.benih.gov MD simulations are also employed to study the stability of ligand-protein complexes, which is particularly relevant in drug design. nih.govacs.org For halogenated quinolines, MD simulations can help in understanding how the bulky halogen atoms affect the molecule's flexibility and binding capabilities. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies of Quinoline Derivatives

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical prediction of reaction pathways and the characterization of transition states. For this compound, theoretical studies can elucidate the mechanisms of various chemical transformations. For instance, the regioselectivity of nucleophilic substitution reactions, a common reaction for halogenated heterocycles, can be investigated. researchgate.net By calculating the activation energies for different possible reaction pathways, the most favorable route can be identified. This is particularly important for understanding the reactivity of the two chloro substituents and the bromo substituent, as their positions on the quinoline ring will have distinct electronic and steric effects. Such studies provide valuable guidance for the synthetic applications of this compound.

Exploration of 5 Bromo 2,4 Dichloroquinoline As a Synthetic Precursor

Building Block for Novel Halogenated Quinoline (B57606) Derivatives

The strategic placement of three halogen atoms on the 5-bromo-2,4-dichloroquinoline scaffold allows for selective chemical manipulations, making it an excellent starting material for the synthesis of novel halogenated quinoline derivatives. The differing reactivity of the chlorine atoms at the C2 and C4 positions, influenced by the electronic effects of the quinoline ring system, is a key feature exploited in its synthetic applications.

In dihalo- and trihalo-substituted quinolines and related quinazolines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. This principle allows for a stepwise functionalization of the molecule. For instance, under mild reaction conditions, a nucleophile will preferentially displace the C4-chloro group, leaving the C2-chloro and C5-bromo groups intact. Subsequent reactions under harsher conditions can then be employed to substitute the C2-chloro group. This differential reactivity provides a pathway to a wide range of disubstituted and trisubstituted quinolines with specific substitution patterns that would be difficult to achieve through other synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expand the utility of this compound in creating novel halogenated derivatives. These reactions enable the formation of carbon-carbon bonds by coupling the halogenated positions with various boronic acids. The reactivity of the halogens in these catalytic cycles typically follows the order I > Br > Cl, suggesting that the C5-bromo position could be selectively functionalized while preserving the chloro substituents for subsequent transformations. This selective functionalization is crucial for the rational design and synthesis of quinoline derivatives with desired electronic and steric properties.

Scaffold for Complex Heterocyclic Systems

The quinoline nucleus is a common scaffold in numerous biologically active compounds and functional materials. This compound serves as an excellent starting point for the construction of more complex, fused heterocyclic systems. By leveraging the reactivity of its halogen substituents, chemists can introduce new rings and functional groups, leading to the synthesis of novel polycyclic aromatic and heteroaromatic structures.

One common strategy involves the sequential nucleophilic substitution of the chloro groups with bifunctional nucleophiles. For example, reaction with a molecule containing both an amine and a thiol group could lead to the formation of a thiazolo[4,5-c]quinoline derivative through a two-step process. Initially, the more reactive C4-chloro is displaced, followed by an intramolecular cyclization involving the substitution of the C2-chloro group. This approach has been successfully employed in the synthesis of various fused heterocyclic systems, including pyrimido[4,5-b]quinolines, which are known for their diverse biological activities. The general synthetic route for such fused systems is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Diamine | Base | Fused Diazine-Quinoline System |

| This compound | Amino-thiol | Base | Fused Thiazine-Quinoline System |

| This compound | Amino-alcohol | Base | Fused Oxazine-Quinoline System |

Furthermore, the bromine at the C5 position can be utilized in intramolecular cyclization reactions to form additional rings. For instance, after functionalizing the C4 position with a suitable group, an intramolecular Heck reaction could be employed to form a new carbon-carbon bond between the C5 position and the introduced side chain, leading to rigid, polycyclic structures.

Precursor in the Synthesis of Functional Materials (e.g., Ligands for Organometallic Catalysis, Chemo-sensors)

The unique electronic and structural features of the quinoline ring system make it an attractive scaffold for the design of functional materials. This compound provides a versatile platform for the synthesis of ligands for organometallic catalysis and chemosensors, owing to the strategic positioning of its halogen atoms which can be selectively replaced with coordinating moieties.

Quinoline-based ligands have been widely used in organometallic chemistry due to their ability to form stable complexes with a variety of transition metals. The nitrogen atom in the quinoline ring acts as a Lewis base, providing a coordination site. By functionalizing the 2, 4, and 5 positions of this compound with other donor groups, such as phosphines, amines, or thiols, multidentate ligands can be synthesized. For example, a Suzuki-Miyaura coupling at the C5-bromo position with a phosphine-containing boronic acid, followed by nucleophilic substitution of the chloro groups with other coordinating groups, can lead to the formation of tridentate ligands. These ligands can then be used to create novel metal complexes with potential applications in catalysis, for instance, in cross-coupling reactions or asymmetric synthesis.

In the field of chemosensors, the quinoline moiety is often employed as a fluorophore or a chromophore. The photophysical properties of the quinoline ring are sensitive to its substitution pattern and its interaction with analytes. By attaching specific recognition units to the this compound core, chemosensors for various ions and molecules can be developed. For example, the introduction of a crown ether moiety could lead to a sensor for alkali metal cations, while the incorporation of a thiosemicarbazone group could result in a colorimetric sensor for anions like fluoride and cyanide. The synthesis of such sensors often involves the selective functionalization of the halogenated positions to introduce the desired binding sites and to fine-tune the signaling mechanism.

Derivatization Strategies to Modulate Chemical Properties for Specific Material Science Applications

The ability to precisely control the chemical properties of materials at the molecular level is a cornerstone of modern material science. This compound offers a rich platform for derivatization, allowing for the modulation of electronic, optical, and physical properties for specific applications. The selective functionalization of its three halogenated positions is the key strategy to achieve this.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. By employing different organometallic reagents in Suzuki-Miyaura, Stille, or Sonogashira couplings, a wide variety of substituents can be introduced at the C5-bromo position. This allows for the extension of the π-conjugated system, which can significantly alter the absorption and emission properties of the molecule, a crucial aspect for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The chloro groups at the C2 and C4 positions can be replaced by various nucleophiles to introduce functionalities that influence intermolecular interactions and solid-state packing. For instance, the introduction of long alkyl chains can improve solubility and processability for solution-based fabrication of thin films. Conversely, the introduction of groups capable of hydrogen bonding can promote self-assembly and ordered packing in the solid state, which is beneficial for charge transport in organic field-effect transistors (OFETs).

The following table summarizes the potential derivatization strategies and their impact on material properties:

| Position | Reaction Type | Introduced Group | Modulated Property | Potential Application |

| C5 | Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Extended π-conjugation, Altered optical properties | OLEDs, OPVs |

| C4 | Nucleophilic Substitution | Alkoxy, Amino | Improved solubility, Modified intermolecular interactions | Solution-processed electronics |

| C2 | Nucleophilic Substitution | Thiol, Phosphine | Metal coordination | Catalysis, Sensing |

By combining these derivatization strategies, a vast chemical space can be explored, leading to the development of novel quinoline-based materials with tailored properties for a wide range of applications in material science.

Emerging Research Directions and Future Perspectives in 5 Bromo 2,4 Dichloroquinoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The development of sustainable synthetic methodologies for halogenated quinolines, such as 5-bromo-2,4-dichloroquinoline, is an area of growing interest, driven by the need to reduce the environmental impact of chemical manufacturing. Traditional methods for the synthesis of the quinoline (B57606) core often rely on classical cyclization reactions, such as the Conrad-Limpach or Doebner-von Miller reactions. These are often followed by harsh chlorination steps using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can generate significant waste and require stringent handling procedures.

Emerging research focuses on overcoming these limitations. One promising approach is the use of catalytic systems that can achieve the desired transformations under milder conditions. For instance, the development of novel acid catalysts for the cyclization step can lead to higher yields and reduced reaction times. Furthermore, efforts are being made to replace hazardous chlorinating agents with more environmentally benign alternatives, although this remains a significant challenge for substrates like quinolinediones.

Another key aspect of sustainable synthesis is the reduction of solvent usage. Research into solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or deep eutectic solvents, is underway for various heterocyclic compounds. While specific studies on this compound in this context are not yet widely published, this represents a clear future direction for making its synthesis more sustainable. The principles of green chemistry, such as atom economy and the reduction of derivatives, are central to these emerging synthetic strategies.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dominated by the three halogen substituents, each offering a potential site for functionalization. The chlorine atoms at the C2 and C4 positions are particularly susceptible to nucleophilic substitution, with the C4 position generally being more reactive. This differential reactivity allows for a stepwise and regioselective introduction of various nucleophiles.

Recent research has focused on exploring the scope of these substitution reactions with a wider range of nucleophiles, including complex amines, thiols, and alkoxides, to generate libraries of novel quinoline derivatives. Furthermore, the development of catalyst systems, particularly those based on palladium, has opened up new avenues for the functionalization of this scaffold.

The bromine atom at the C5 position is less reactive towards nucleophilic attack but is an ideal handle for cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity that can be achieved from this starting material. The interplay between the reactivity of the two chloro-substituents and the bromo-substituent is a key area of investigation, as it allows for orthogonal chemical strategies where different positions can be functionalized in a controlled sequence.

| Position | Typical Reaction Type | Common Reagents/Catalysts |

| C4-Cl | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols |

| C2-Cl | Nucleophilic Aromatic Substitution | Amines, Alkoxides (often requires harsher conditions than C4) |

| C5-Br | Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille), Amines (Buchwald-Hartwig) / Palladium catalysts |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields and purities compared to traditional batch methods. This is particularly relevant for the often exothermic nucleophilic substitution reactions at the C2 and C4 positions.

Flow chemistry also enables the safe handling of hazardous reagents and the telescoping of multi-step reaction sequences, where the output from one reactor is directly fed into the next without the need for intermediate isolation and purification. This can dramatically reduce reaction times and waste generation. For the synthesis and functionalization of this compound, a flow setup could involve an initial nucleophilic substitution at the C4 position in one reactor module, followed by a palladium-catalyzed cross-coupling reaction at the C5-bromo position in a subsequent module.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, can be used for the high-throughput synthesis and screening of libraries of this compound derivatives. This approach accelerates the discovery of new compounds with desired properties by systematically varying the substituents at the different halogenated positions.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To fully optimize the synthesis and functionalization of this compound, particularly in a continuous flow setting, advanced characterization techniques for real-time reaction monitoring are crucial. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. This allows for rapid process optimization and the immediate detection of any reaction deviations.

For example, by monitoring the characteristic vibrational bands of the C-Cl and C-Br bonds, it is possible to track the progress of substitution and cross-coupling reactions. Similarly, the appearance of new bands corresponding to the newly formed bonds can confirm the desired transformation.

Online high-performance liquid chromatography (HPLC) is another powerful tool for real-time reaction monitoring. By automatically taking small samples from the reaction stream and analyzing them, it provides detailed quantitative information on the reaction kinetics and the formation of any byproducts. This data is invaluable for developing robust and reproducible synthetic protocols for this compound derivatives.

| Technique | Information Provided | Application in this compound Chemistry |

| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products | Monitoring the progress of nucleophilic substitution and cross-coupling reactions |

| Online HPLC | Quantitative data on reaction kinetics and byproduct formation | Process optimization and quality control |

Synergistic Applications of Experimental and Computational Methodologies

The combination of experimental and computational approaches provides a deeper understanding of the chemistry of this compound. Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity. For example, by calculating the electron density at different positions on the quinoline ring, it is possible to rationalize the observed regioselectivity of nucleophilic substitution and cross-coupling reactions.

Computational studies can also be used to elucidate reaction mechanisms, predict the transition state energies of different reaction pathways, and screen for optimal catalysts. This in-silico approach can significantly reduce the amount of experimental work required by guiding the design of new reactions and the selection of reaction conditions.

The synergy between experiment and theory is particularly powerful. Experimental results can be used to validate and refine computational models, while computational insights can provide a theoretical framework for understanding and predicting experimental observations. This integrated approach is becoming increasingly important for the rational design of complex synthetic routes and the development of novel functional molecules based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.